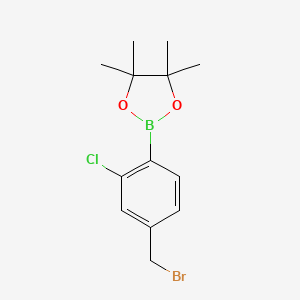

![molecular formula C7H5BrN2O B580697 3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one CAS No. 1346809-61-7](/img/structure/B580697.png)

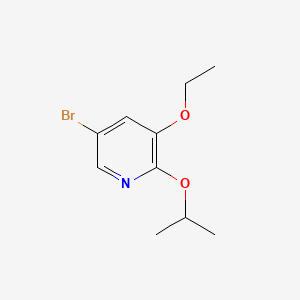

3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

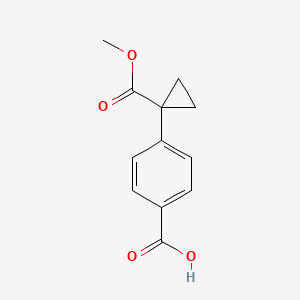

“3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one” is a chemical compound with the molecular formula C7H7BrN2 . It is also known by other names such as “3-Bromo-6,7-dihydro-5H-pyrrolo [3,4-b]pyridine” and has a molecular weight of 199.05 g/mol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the alkylation of 6,7-Dihydro-7-5H-pyrrolo[3,4-b]pyridin derivatives is achieved with alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst to afford 7-alkylated derivatives in good yields .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolopyridine core with a bromine atom attached . The InChI string representation of the molecule is InChI=1S/C7H7BrN2/c8-6-1-5-2-9-4-7 (5)10-3-6/h1,3,9H,2,4H2 .

Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 199.05 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 24.9 Ų .

Scientific Research Applications

Hydrogen-Bonded Dimer Formation

In the study of related compounds, researchers have discovered hydrogen-bonded dimers and chain of rings in certain bromo-phenyl derivatives. The reduced pyridine ring in these compounds adopts specific conformations linked by symmetry-related hydrogen bonds, forming cyclic centrosymmetric dimers and molecular ladders (Quiroga et al., 2010).

Cascade Reaction Sequences

A cascade reaction sequence has been developed to create novel substituted amino-pyrrolo[1,2-a]pyrimidine-diones from α-bromo ketones. This sequence represents a rapid and unprecedented route to synthesize these small molecules, showcasing the potential of bromo-substituted compounds in chemical reactions (Gao et al., 2007).

Synthesis of Heterocycles

Research has developed a simple synthesis method for hard-to-reach heterocycles containing 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks. This method allows the construction of a 5-bromo-7-azaindole scaffold with various substituents, highlighting the versatility of bromo-pyrrolopyridines in heterocyclic chemistry (Alekseyev et al., 2015).

Fluorescent Chemosensors

New pyrrolo[3,4-c]pyridine-based fluorophores have been synthesized for sensing Fe3+/Fe2+ cations. These compounds demonstrate high selectivity and sensitivity for these ions, making them useful as chemosensors in biological and environmental applications (Maity et al., 2018).

Synthesis of Polyheterocyclic Ring Systems

Another study utilized 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor to create new polyheterocyclic ring systems. This research indicates the utility of bromo-pyrrolopyridines in constructing complex molecular structures with potential pharmacological applications (Abdel‐Latif et al., 2019).

Antibacterial and Antioxidant Properties

Some newly synthesized 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives have shown significant antibacterial and antioxidant properties. These findings suggest the potential of bromo-pyrrolopyridines in developing new therapeutic agents (Variya et al., 2019).

Synthesis of Marine Alkaloids

The pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine system, a core structure in marine alkaloids like variolin B, has been synthesized using bromo-pyrrolopyridines. This method showcases the importance of these compounds in the synthesis of complex natural products (Baeza et al., 2010).

Photophysical Properties

Studies on bromo rhenium(I) carbonyl complexes with pyrrolopyridine derivatives have explored their photophysical properties. These investigations provide insights into the potential applications of bromo-pyrrolopyridines in materials science and photonics (Si et al., 2009).

Future Directions

Research on similar 1H-pyrrolo[2,3-b]pyridine derivatives is ongoing, with a focus on their potential as FGFR inhibitors for cancer therapy . These compounds are currently under clinical investigation for the treatment of various cancers . Therefore, “3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one” and similar compounds may have promising future applications in cancer therapeutics.

Mechanism of Action

Target of Action

The primary targets of 3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

Like many other pyrrolopyridine derivatives, it may interact with its targets by forming hydrogen bonds or hydrophobic interactions .

Pharmacokinetics

The compound’s bioavailability, half-life, clearance rate, and other pharmacokinetic parameters remain to be determined .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

properties

IUPAC Name |

3-bromo-5,6-dihydropyrrolo[3,4-b]pyridin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-5-1-4-2-10-7(11)6(4)9-3-5/h1,3H,2H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVZJHZGDCIYBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=O)N1)N=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744766 |

Source

|

| Record name | 3-Bromo-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1346809-61-7 |

Source

|

| Record name | 3-Bromo-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580625.png)

![2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B580628.png)

![[3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester](/img/structure/B580635.png)